molecular formula C17H17N3O B5723563 2-[4-(isopropylamino)-2-quinazolinyl]phenol

2-[4-(isopropylamino)-2-quinazolinyl]phenol

Cat. No. B5723563
M. Wt: 279.34 g/mol
InChI Key: MYQQRKMXVOUUDV-UHFFFAOYSA-N
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Description

Introduction The compound 2-[4-(isopropylamino)-2-quinazolinyl]phenol pertains to the class of quinazolinones, noted for their broad biological activities. These compounds have been synthesized and studied due to their relevance in medicinal chemistry and material science.

Synthesis Analysis Quinazolinones, including 2-[4-(isopropylamino)-2-quinazolinyl]phenol, can be synthesized through various methods, involving the cyclization of anthranilamides with different agents or by integrating phenyl and quinazolinyl fragments through multi-component reactions. Microwave irradiation has been utilized to enhance the synthesis process, providing a greener and more efficient alternative to conventional methods (Wissner et al., 2005).

Molecular Structure Analysis The molecular structure of quinazolinone derivatives has been elucidated through techniques such as X-ray diffraction, DFT calculations, and spectroscopic methods. These analyses reveal the conformation, bonding, and electronic properties, contributing to understanding the compound's reactivity and interactions (Liu et al., 2022).

Chemical Reactions and Properties Quinazolinones undergo various chemical reactions, including interactions with kinases and proteins, which underline their biological activities. The reactivity can be correlated with calculated LUMO energies and observed through specific biochemical interactions, such as binding with vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer research (Wissner et al., 2005).

Physical Properties Analysis The physical properties of quinazolinones, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and substituent patterns on the phenol and quinazoline moieties (Moshkina et al., 2021).

Chemical Properties Analysis Quinazolinones exhibit diverse chemical properties, including antioxidant, antiviral, and antimicrobial activities. These properties result from the electronic structure of the quinazolinone core and the nature of its substituents. The phenolic derivatives, in particular, show enhanced antioxidant activities due to their potential for hydrogen atom transfer and metal ion chelation (Pele et al., 2022).

Mechanism of Action

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores .

Safety and Hazards

Phenol is a toxic compound whose vapours are corrosive to the skin, eyes, and respiratory tract .

Future Directions

The synthesis of phenolic compounds and their analogues continues to be a topic of interest in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-[4-(propan-2-ylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11(2)18-16-12-7-3-5-9-14(12)19-17(20-16)13-8-4-6-10-15(13)21/h3-11,21H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQQRKMXVOUUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-ylamino)quinazolin-2-yl]phenol

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